Polar Surface Area: ~84% Increase Over Methyl and Ethyl Ester Analogs Alters Membrane Permeability and Hydrogen-Bonding Profile
The target compound exhibits a computed polar surface area (PSA) of 96.40 Ų, which is approximately 84% higher than the PSA of 52.32 Ų shared by both methyl 3-amino-4-methylbenzoate (CAS 18595-18-1) and ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8) [1]. This difference arises from the terminal primary amide group (-CONH₂) in the glycolamide ester side chain, which contributes additional polarity not present in the simple alkoxy moieties. For reference, the parent acid 3-amino-4-methylbenzoic acid (CAS 2458-12-0) has an intermediate PSA of 63.32 Ų .
| Evidence Dimension | Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | 96.40 Ų (computed) |
| Comparator Or Baseline | Methyl 3-amino-4-methylbenzoate: 52.32 Ų; Ethyl 3-amino-4-methylbenzoate: 52.32 Ų; 3-Amino-4-methylbenzoic acid: 63.32 Ų; 2-Amino-2-oxoethyl benzoate (unsubstituted): 70.38 Ų |
| Quantified Difference | Target PSA is 44.08 Ų higher (+84%) than methyl/ethyl ester; 33.08 Ų higher (+52%) than free acid; 26.02 Ų higher (+37%) than unsubstituted glycolamide ester |
| Conditions | Computed PSA values from ChemSrc, Molbase, and ChemScene databases using standard in silico prediction methods |
Why This Matters
A PSA above 90 Ų signals reduced passive membrane permeability relative to the methyl/ethyl esters (PSA ~52 Ų), making the target compound preferentially suited for applications requiring extracellular target engagement, reduced CNS penetration, or intentional prodrug activation in plasma rather than intracellularly.
- [1] Molbase. Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1): PSA 52.32000; Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8): PSA 52.32000. https://qiye.molbase.cn/ View Source
